molecular formula C8H11N3O B14782219 2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro-

2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro-

Cat. No.: B14782219
M. Wt: 165.19 g/mol
InChI Key: MAEBTLFBAQRSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The rigid and saturated nature of its structure makes it a valuable building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- typically involves a formal cycloaddition reaction. One common method is the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This process leverages a polar-radical-polar relay strategy, which includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines. These intermediates then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a batchwise, multigram preparation method. This involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic ring system . This method has been optimized to deliver significant quantities of the compound, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.

    Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are often carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated analogs.

Scientific Research Applications

2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- exerts its effects involves its interaction with specific molecular targets. The rigid and saturated nature of the compound allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicyclo[2.2.0]hex-5-enes
  • 2-Azabicyclo[2.2.0]hexanes
  • Bicyclo[1.1.1]pentanes

Uniqueness

Compared to these similar compounds, 2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- stands out due to its unique bicyclic structure, which provides enhanced rigidity and stability. This makes it particularly valuable in medicinal chemistry for improving the solubility and metabolic stability of drug candidates .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-(2-azabicyclo[2.1.1]hexan-5-yl)-1H-imidazol-2-one

InChI

InChI=1S/C8H11N3O/c12-8-9-1-2-11(8)7-5-3-6(7)10-4-5/h1-2,5-7,10H,3-4H2,(H,9,12)

InChI Key

MAEBTLFBAQRSAA-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1C2N3C=CNC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.